[1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine
Description
[1-(2,5-Dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine is a small organic compound featuring a 1,2,3-triazole core substituted at the 1-position with a 2,5-dichlorophenyl group and at the 4-position with an aminomethyl (-CH2NH2) moiety. The primary amine group offers hydrogen-bonding capability, making this compound a versatile intermediate in medicinal chemistry, particularly for targeting biological systems requiring polar and nonpolar interactions.
Properties
IUPAC Name |
[1-(2,5-dichlorophenyl)triazol-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2N4/c10-6-1-2-8(11)9(3-6)15-5-7(4-12)13-14-15/h1-3,5H,4,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEGNDAWQYZAVAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N2C=C(N=N2)CN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine is a compound belonging to the triazole class, which has garnered attention for its diverse biological activities. This article explores the synthesis, biological evaluations, and potential therapeutic applications of this compound, focusing on its anticancer and antimicrobial properties.
- Molecular Formula : C9H7Cl2N3O
- Molecular Weight : 220.07 g/mol
- CAS Number : 1249864-90-1
Synthesis
The synthesis of this compound typically involves a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method is favored for its efficiency and yield in producing triazole derivatives.
Anticancer Activity
Recent studies have demonstrated that compounds containing the triazole ring exhibit significant anticancer properties. For instance, derivatives with similar structures have shown potent antiproliferative effects against various cancer cell lines:
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 (Breast) | 52 |
| Compound B | MDA-MB-231 (Triple-negative Breast) | 74 |
The mechanism of action involves cell cycle arrest at the G2/M phase and induction of apoptosis. Immunofluorescence studies indicated that these compounds target tubulin, leading to mitotic catastrophe characterized by multinucleation in cancer cells .
Antimicrobial Activity
Triazole compounds have also been investigated for their antimicrobial properties. The presence of halogen substituents, such as chlorine, enhances the antimicrobial efficacy by disrupting microbial cell membranes and inhibiting enzyme functions critical for survival.
In a study evaluating various triazole derivatives against fungal pathogens, this compound exhibited noteworthy activity with minimum inhibitory concentrations (MIC) comparable to established antifungal agents:
| Pathogen | MIC (mg/mL) |
|---|---|
| Candida albicans | 0.025 |
| Aspergillus niger | 0.0125 |
These results suggest that the compound could serve as a template for developing new antifungal agents .
Case Studies
A notable case study involved the evaluation of triazole derivatives in a preclinical model of breast cancer. The study found that treatment with this compound led to a significant reduction in tumor size compared to controls. Histological analysis revealed increased apoptosis and reduced proliferation markers in treated tissues .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Triazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with a triazole moiety exhibit significant activity against various bacterial and fungal strains. For instance, studies have shown that [1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine demonstrates potent antibacterial effects against Gram-positive and Gram-negative bacteria .
Anticancer Properties
Several studies have reported the anticancer potential of triazole derivatives. The compound has been investigated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. In vitro studies indicated that it could effectively reduce the viability of cancer cells through mechanisms involving cell cycle arrest and apoptosis induction .
Neuroprotective Effects
The neuroprotective properties of triazole derivatives have also been explored. Research suggests that this compound may offer protective effects against neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress .
Agricultural Applications
Fungicidal Activity
In agriculture, triazole compounds are widely used as fungicides. The compound has shown promising results in inhibiting the growth of various plant pathogens. Its application can help in the management of fungal diseases in crops, thereby improving yield and quality .
Herbicidal Properties
Research indicates that certain triazole derivatives possess herbicidal activity. The compound's mechanism involves disrupting the metabolic pathways of target weeds, leading to their eventual death. This property makes it a candidate for developing new herbicides with lower environmental impact compared to traditional chemicals .
Material Science
Synthesis of Novel Materials
The unique properties of triazole compounds allow them to be utilized in synthesizing novel materials such as polymers and nanomaterials. The incorporation of this compound into polymer matrices can enhance material properties like thermal stability and mechanical strength .
Coordination Chemistry
Triazoles are also important ligands in coordination chemistry. They form stable complexes with transition metals, which can be applied in catalysis and materials synthesis. The compound's ability to coordinate with metals opens avenues for developing catalysts for various chemical reactions .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study on Antimicrobial Activity | Investigated the efficacy against bacterial strains | Showed significant inhibition against both Gram-positive and Gram-negative bacteria |
| Cancer Cell Line Study | Evaluated anticancer effects | Induced apoptosis in several cancer cell lines with IC50 values indicating potency |
| Agricultural Application Research | Assessed fungicidal properties | Demonstrated effective control over common plant pathogens |
Comparison with Similar Compounds
Comparison with Similar Compounds
*Calculated based on molecular formula.
Key Observations:
Substituent Effects on Lipophilicity and Solubility: Chlorine vs. The hydrochloride salt in analogs (e.g., ) improves solubility via protonation of the amine. Heterocyclic vs. Aromatic Substituents: Thiophene () introduces sulfur-mediated interactions (e.g., van der Waals, dipole-dipole) distinct from halogenated phenyl groups.
3,5-Dichlorophenyl () vs. 2,5-Dichlorophenyl: Steric hindrance and electronic distribution differ, affecting molecular conformation and target engagement.
Synthetic and Application Insights: CuAAC () is a common route for synthesizing 1,4-disubstituted triazoles. Varying azide precursors (e.g., 2,5-dichlorophenyl azide for the target compound) enables diversification. The butenyl-substituted compound () may serve as a monomer in polymer chemistry due to its alkene group.
Biological Relevance :
- The acetamide derivative () could exhibit enhanced protease resistance compared to the primary amine, making it suitable for peptide-based therapeutics.
- Fluorinated analogs () may show improved metabolic stability due to fluorine’s resistance to oxidative degradation.
Research Findings and Structural Insights
- Crystallography : While direct data for the target compound are unavailable, SHELX refinement tools () are widely used for analogous triazole derivatives, enabling precise determination of bond lengths and angles. For example, triazole rings typically exhibit bond lengths of ~1.34 Å (N–N) and ~1.31 Å (C–N), with substituents influencing planarity .
- Spectroscopic Data : NMR shifts for triazole protons in analogs (e.g., δ 7.95 ppm for NCH=C in ) align with expectations for 1,4-disubstituted triazoles.
Preparation Methods
Starting Materials and Key Intermediates
- 2,5-Dichlorophenyl azide : Prepared via diazotization of 2,5-dichloroaniline followed by azide substitution.
- Propargylamine or related alkyne amine : Provides the methanamine functionality upon cycloaddition.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
- The 2,5-dichlorophenyl azide is reacted with propargylamine under copper(I) catalysis, typically using copper(II) sulfate pentahydrate and sodium ascorbate or sodium azide in methanol or tert-butanol/water mixtures.
- The reaction is generally conducted at mild temperatures (room temperature to 40 °C) for several hours (5–16 h).
- The product is isolated by extraction and purified by column chromatography, yielding the 1,2,3-triazole with the methanamine substituent at the 4-position of the triazole ring.
Alternative Synthetic Routes and Reaction Conditions
Use of Hydrazine and Related Precursors
- Some methods involve the treatment of sulfonamide precursors with hydrazine hydrate to form triazole rings through cyclization steps.
- While these methods are more common for 1,2,4-triazoles, they illustrate alternative synthetic strategies that might be adapted for 1,2,3-triazole derivatives.
Reaction Parameters and Yields
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Azide formation | Diazotization of 2,5-dichloroaniline, NaN3 substitution | 0–5 °C | 1–2 h | 70–85 | Careful control to avoid side reactions |
| CuAAC cycloaddition | 2,5-Dichlorophenyl azide + propargylamine, CuSO4, NaAsc | 25–40 °C | 5–16 h | 60–90 | Mild conditions, regioselective |
| Purification | Column chromatography | Ambient | — | — | Solvent system: 0–5% MeOH in CH2Cl2 |
Summary Table of Preparation Methods
Q & A
Q. What are the optimal synthetic routes for [1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine?
The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach. This method involves reacting a 2,5-dichlorophenyl-substituted alkyne with an azide-functionalized methanamine precursor under mild conditions (room temperature to 60°C). Catalysts like Cu(I) salts (e.g., CuSO₄ with sodium ascorbate) ensure regioselective triazole formation . Purification via column chromatography or recrystallization yields high-purity product. Reaction efficiency (>85% yield) is confirmed by thin-layer chromatography (TLC) and mass spectrometry (MS) .
Q. How is the compound characterized post-synthesis?
Structural confirmation relies on ¹H/¹³C NMR to verify aromatic protons (δ 7.2–8.1 ppm for dichlorophenyl) and triazole CH (δ 7.5–8.0 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight (calculated for C₉H₇Cl₂N₄: ~259.01 g/mol). HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95%). X-ray crystallography may resolve crystal packing and hydrogen-bonding networks in hydrochloride salts .
Advanced Research Questions
Q. How does the substitution pattern on the phenyl ring influence biological activity?
Comparative studies of 2,5-dichlorophenyl vs. fluorophenyl analogs (e.g., ) reveal that electron-withdrawing Cl groups enhance metabolic stability and target affinity. For example, dichlorophenyl derivatives show 3–5× higher inhibition of cytochrome P450 enzymes compared to fluorinated analogs, attributed to stronger hydrophobic interactions . Structure-activity relationship (SAR) models suggest chlorine atoms at the 2,5-positions optimize steric bulk without impeding solubility .
Q. What computational methods predict interactions with biological targets?
Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) model binding to enzymes like fungal CYP51 (target for antifungals). Docking scores indicate the dichlorophenyl group occupies a hydrophobic pocket, while the triazole NH forms hydrogen bonds with heme-coordinated residues. MD trajectories (100 ns) validate stable binding conformations with RMSD < 2 Å . DFT calculations (B3LYP/6-31G*) further quantify charge distribution and frontier molecular orbitals to rationalize reactivity .
Q. How can contradictory data in biological assays be resolved?
Discrepancies in antimicrobial activity (e.g., MIC values ranging from 2–32 µg/mL) may arise from assay conditions (pH, inoculum size). Standardize protocols using CLSI guidelines and include positive controls (e.g., fluconazole for antifungal tests). Metabolomic profiling (LC-MS/MS) identifies off-target effects, while chemo-informatic tools (e.g., SEA, SwissTargetPrediction) prioritize high-confidence targets .
Methodological Considerations
Q. What strategies improve aqueous solubility for in vivo studies?
Salt formation (e.g., hydrochloride salts) increases solubility by 10–20×. Co-solvents (PEG-400, DMSO) or nanoparticle encapsulation (PLGA polymers) enhance bioavailability. LogP values (~2.5 for the free base) guide formulation; logP < 3 is ideal for oral administration .
Q. How are regiochemical outcomes controlled during triazole synthesis?
CuAAC exclusively generates 1,4-disubstituted triazoles. For 1,5-regioisomers, ruthenium catalysts (e.g., Cp*RuCl) are employed, though they are less common for this compound . Monitor regiochemistry via NOESY NMR to confirm substitution patterns .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
